2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5,6,7,8-tetrahydronaphthalen-1-OL
Beschreibung
Structure and Key Features 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydronaphthalen-1-OL is a boronic ester derivative featuring a partially hydrogenated naphthalene ring (tetrahydronaphthalen-1-ol) linked to a pinacol boronate group. The pinacol moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boron atom, enhancing its utility in cross-coupling reactions like Suzuki-Miyaura couplings.
The compound’s structure suggests applications in pharmaceuticals (e.g., as intermediates for kinase inhibitors or antiviral agents) and materials science (e.g., conjugated polymers) .
Eigenschaften
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)13-10-9-11-7-5-6-8-12(11)14(13)18/h9-10,18H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFUDZPPFJGNPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(CCCC3)C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5,6,7,8-tetrahydronaphthalen-1-OL is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5,6,7,8-tetrahydronaphthalen-1-OL
- Molecular Formula : C15H23BNO2
- Molecular Weight : 257.16 g/mol
The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors in biological systems. The dioxaborolane moiety is known to participate in various biochemical reactions and may influence metabolic pathways.
1. Anticancer Activity
Research indicates that compounds with similar dioxaborolane structures exhibit anticancer properties by inhibiting enzymes involved in tumor growth. For example:
2. Antimicrobial Properties
The antimicrobial activity of related boron-containing compounds has been documented. These compounds often demonstrate effectiveness against various bacterial strains due to their ability to disrupt cellular processes. While direct studies on this specific compound are scarce, the general trend supports further investigation into its antimicrobial potential.
Case Study 1: Structure-Activity Relationship (SAR)
A study focusing on the SAR of dioxaborolane derivatives revealed that modifications in the boron moiety significantly affect biological activity. The introduction of bulky groups like tetramethyl can enhance lipophilicity and improve membrane permeability, potentially increasing bioactivity against cancer cells.
| Compound | Activity | Reference |
|---|---|---|
| Dioxaborolane Derivative A | Moderate Anticancer Activity | |
| Dioxaborolane Derivative B | High Antimicrobial Activity |
Case Study 2: In Vivo Efficacy
In vivo studies using similar compounds have shown promising results in animal models for cancer treatment. These studies highlight the importance of further research into the pharmacokinetics and bioavailability of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5,6,7,8-tetrahydronaphthalen-1-OL.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related boronic esters:
Reactivity and Functional Differences
The hydroxyl group may participate in hydrogen bonding, affecting solubility in aqueous systems and directing regioselectivity in reactions .
Suzuki-Miyaura Coupling Efficiency :
- Electron-rich aromatic systems (e.g., naphthalene derivatives ) generally exhibit faster coupling rates than electron-deficient systems. The target compound’s partially saturated ring may reduce conjugation, slightly lowering reactivity compared to fully aromatic analogs.
Stability and Handling :
- Pinacol boronate esters are air- and moisture-stable under ambient conditions, but the hydroxyl group in the target compound could necessitate inert storage (e.g., anhydrous solvents, nitrogen atmosphere) to prevent hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
